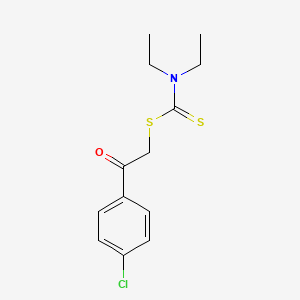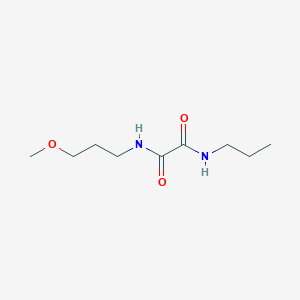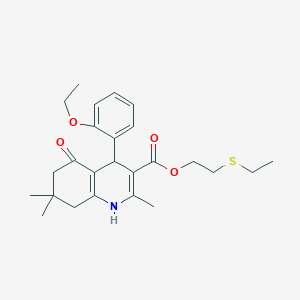
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate, also known as CDDC, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of dithiocarbamates, which are known for their ability to chelate metal ions. CDDC has been found to possess a variety of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
作用機序
The mechanism of action of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate is not fully understood, but it is believed to involve the chelation of metal ions, such as copper and zinc, which are essential for the growth and survival of cancer cells. This compound has been shown to inhibit the activity of metalloenzymes, such as matrix metalloproteinases (MMPs), which are involved in cancer cell invasion and metastasis. This compound has also been found to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to affect various biochemical and physiological processes in cancer cells, including cell cycle regulation, DNA repair, and protein synthesis. This compound has been found to downregulate the expression of genes involved in cell proliferation and survival, such as Bcl-2 and survivin. This compound has also been shown to upregulate the expression of genes involved in apoptosis, such as p53 and caspases. In addition, this compound has been found to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has several advantages for lab experiments, including its high purity and stability, which make it easy to handle and store. This compound is also relatively inexpensive compared to other anti-cancer drugs. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo. This compound also has a short half-life, which may limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the study of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate. One area of research is the development of more effective formulations of this compound, such as liposomal or nanoparticle-based formulations, which can improve its solubility and bioavailability. Another area of research is the investigation of this compound in combination with other anti-cancer drugs, which may enhance its effectiveness. In addition, the study of this compound in animal models of cancer and other diseases, such as inflammatory bowel disease and viral infections, may provide further insights into its therapeutic potential.
合成法
The synthesis of 2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate involves the reaction between 4-chlorobenzaldehyde and diethyldithiocarbamate in the presence of a base. The resulting compound is then purified through recrystallization. The yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature and time.
科学的研究の応用
2-(4-chlorophenyl)-2-oxoethyl diethyldithiocarbamate has been extensively studied for its anti-cancer properties. It has been found to induce apoptosis (cell death) in various cancer cell lines, including breast, prostate, and lung cancer cells. This compound has also been shown to inhibit the growth and metastasis of cancer cells in animal models. In addition, this compound has been investigated for its anti-inflammatory and anti-viral effects. It has been found to suppress the production of inflammatory cytokines and inhibit the replication of viruses, such as HIV and hepatitis C virus.
特性
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] N,N-diethylcarbamodithioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS2/c1-3-15(4-2)13(17)18-9-12(16)10-5-7-11(14)8-6-10/h5-8H,3-4,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKZHYKIJOKQNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=S)SCC(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-[4-(diphenylmethyl)-1-piperazinyl]-1-methyl-3-nitro-2(1H)-quinolinone](/img/structure/B5168444.png)
![4-[4-(1-pyrrolidinylsulfonyl)phenyl]-N-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B5168448.png)
![2-benzyl-1-[(4-methoxyphenyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5168452.png)
![4-methoxy-N,3-dimethyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]benzamide](/img/structure/B5168453.png)




![methyl 4-[3-(benzyloxy)benzylidene]-1-(2-furylmethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5168484.png)

![3-(4-nitrophenyl)-4-oxo-4H-chromen-7-yl N-[(4-methylphenyl)sulfonyl]-beta-alaninate](/img/structure/B5168501.png)
![4-butoxy-N-[2-phenyl-1-(1-piperidinylcarbonyl)vinyl]benzamide](/img/structure/B5168514.png)
![N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-3-methoxy-1-propanamine oxalate](/img/structure/B5168515.png)
![3-methoxy-N-[2,2,2-trichloro-1-({[(2,4-dichlorophenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B5168531.png)
